Ethyl 4-fluorocyclohexane-1-carboxylate
Overview
Description
Ethyl 4-fluorocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H15FO2 It is a fluorinated ester derivative of cyclohexane, characterized by the presence of a fluorine atom at the 4-position of the cyclohexane ring and an ethyl ester group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-fluorocyclohexane-1-carboxylate typically involves the esterification of 4-fluorocyclohexane-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-Fluorocyclohexane-1-carboxylic acid+EthanolH2SO4Ethyl 4-fluorocyclohexane-1-carboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-fluorocyclohexane-1-carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol, 4-fluorocyclohexane-1-methanol, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4-Fluorocyclohexane-1-carboxylic acid and ethanol.
Reduction: 4-Fluorocyclohexane-1-methanol.
Substitution: Products depend on the nucleophile used (e.g., 4-azidocyclohexane-1-carboxylate with NaN3).
Scientific Research Applications
Ethyl 4-fluorocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-fluorocyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclohexane-1-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Methyl 4-fluorocyclohexane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-Fluorocyclohexane-1-carboxylic acid: The carboxylic acid form of the compound.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the ethyl ester group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 4-fluorocyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTAGEGJBMRSNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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